2-(3,4-Difluorophenyl)pyrrole
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Overview
Description
2-(3,4-Difluorophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The presence of the 3,4-difluorophenyl group attached to the pyrrole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically proceeds under mild conditions and is highly efficient, making it suitable for the synthesis of various substituted pyrroles.
Another method involves the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine . This method is versatile and can be used to introduce various substituents on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is often preferred due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-rich nature of the pyrrole ring, it readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Nucleophilic Substitution: The presence of fluorine atoms on the phenyl ring can facilitate nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, and sulfuric acid for sulfonation.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro-substituted derivatives, while halogenation would produce halogen-substituted pyrroles.
Scientific Research Applications
2-(3,4-Difluorophenyl)pyrrole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrrole: Lacks the fluorine substituents, resulting in different chemical and physical properties.
3,4-Difluorophenylpyrrole: Similar structure but with different substitution patterns on the pyrrole ring.
2-(3,4-Dichlorophenyl)pyrrole: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.
Uniqueness
2-(3,4-Difluorophenyl)pyrrole is unique due to the presence of fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJRFPBQBYHKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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